The first paper discusses a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives, which are structurally related to 1-(Pyrazin-2-yl)ethanamine, and their role as CCR1 antagonists. CCR1 is a G-Protein Coupled receptor implicated in various inflammatory diseases. The study utilized homology modeling and docking to understand the interaction between the ligands and the receptor. It was found that Tyr113 plays a crucial role in ligand binding through hydrogen bonding, which is essential for the inhibitory mechanism of these derivatives1.
The second paper provides insight into the mechanism of action of pyrazinamide, a drug structurally similar to 1-(Pyrazin-2-yl)ethanamine. Pyrazinamide is converted into pyrazinoic acid, which disrupts membrane energetics and inhibits membrane transport in Mycobacterium tuberculosis. This disruption is particularly effective against non-replicating bacilli due to their low membrane potential, which is further compromised by the acidic environment created by pyrazinoic acid2.
The derivatives of pyrazine compounds, such as those studied in the first paper, have shown potential as CCR1 antagonists, which could be beneficial in treating diseases like rheumatoid arthritis, organ transplant rejection, and Alzheimer's disease due to their anti-inflammatory properties1.
Pyrazinamide, a related compound, is a key drug in tuberculosis treatment. Its active form, pyrazinoic acid, targets Mycobacterium tuberculosis by disrupting its membrane functions, which is a novel approach that could inspire the development of new drugs to shorten tuberculosis therapy2.
The third paper focuses on the structural characterization of a pyrazoline compound, which is a derivative of pyrazine. The study used spectroscopic techniques and X-ray diffraction to determine the crystal structure and analyze intermolecular interactions. Such structural analyses are crucial for understanding the physical properties and reactivity of pyrazine derivatives, which can be applied in material science and drug design3.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: